

A Comprehensive Guide to the Thermochemical Properties of Cyclopentene

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Compound of Interest

Compound Name: Cyclopentene

Cat. No.: B043876

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for **cyclopentene** (C₅H₈, CAS No: 142-29-0). Understanding these properties is crucial for professionals in chemical synthesis, reaction design, and safety analysis, particularly within the pharmaceutical and materials science sectors where cyclopentyl moieties are prevalent. This document summarizes key quantitative data in structured tables, outlines the fundamental experimental protocols for their determination, and presents visual representations of these experimental workflows.

Core Thermochemical Data

The thermochemical properties of **cyclopentene** have been determined through various experimental and computational methods. The following tables consolidate the most critical data for both the liquid and gaseous phases of the molecule.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

Property	State	Value (kJ/mol)	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	4.27 ± 0.63	--INVALID-LINK--
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	33.85 ± 0.45	--INVALID-LINK--
Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Gas	108.7	[1]

Table 2: Standard Molar Entropy and Heat Capacity

Property	State	Value (J/mol·K)	Reference
Standard Molar Entropy (S°)	Liquid	190.8	--INVALID-LINK--
Standard Molar Entropy (S°)	Gas	292.9	--INVALID-LINK--
Molar Heat Capacity at Constant Pressure (C_p)	Liquid (298.15 K)	122.38	--INVALID-LINK--
Molar Heat Capacity at Constant Pressure (C_p)	Gas (298.15 K)	81.3 ± 2.0	--INVALID-LINK--

Table 3: Reaction Thermochemistry

Reaction	Enthalpy Change ($\Delta_r H^\circ$) (kJ/mol)	Method	Reference
Hydrogenation (Cyclopentene (l) + $H_2(g) \rightarrow$ Cyclopentane (l))	-112.7 ± 0.54	Calorimetry, hydrogenation	--INVALID-LINK--
Combustion (Cyclopentene (l) + 7 $O_2(g) \rightarrow$ 5 $CO_2(g)$ + 4 $H_2O(l)$)	-3118.9 ± 0.7	Bomb calorimetry	--INVALID-LINK--

Experimental Protocols

The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the methodologies for two key experimental procedures.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **cyclopentene** was determined using a bomb calorimeter. This method measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Apparatus:

- A high-pressure stainless steel "bomb"
- A water-filled calorimeter vessel with a stirrer
- A high-precision thermometer
- An ignition system
- A sample crucible

Procedure:

- A precisely weighed sample of liquid **cyclopentene** is placed in the crucible within the bomb.
- A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is then submerged in a known mass of water in the calorimeter vessel.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
- The heat of combustion of **cyclopentene** is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of ignition and any side reactions.

Determination of Heat Capacity

The heat capacity of liquid **cyclopentene** was measured using a calorimeter designed for heat capacity measurements of condensed phases. This typically involves introducing a known amount of heat to the sample and measuring the resulting temperature change.

Apparatus:

- An adiabatic calorimeter
- A sample container
- A calibrated heater

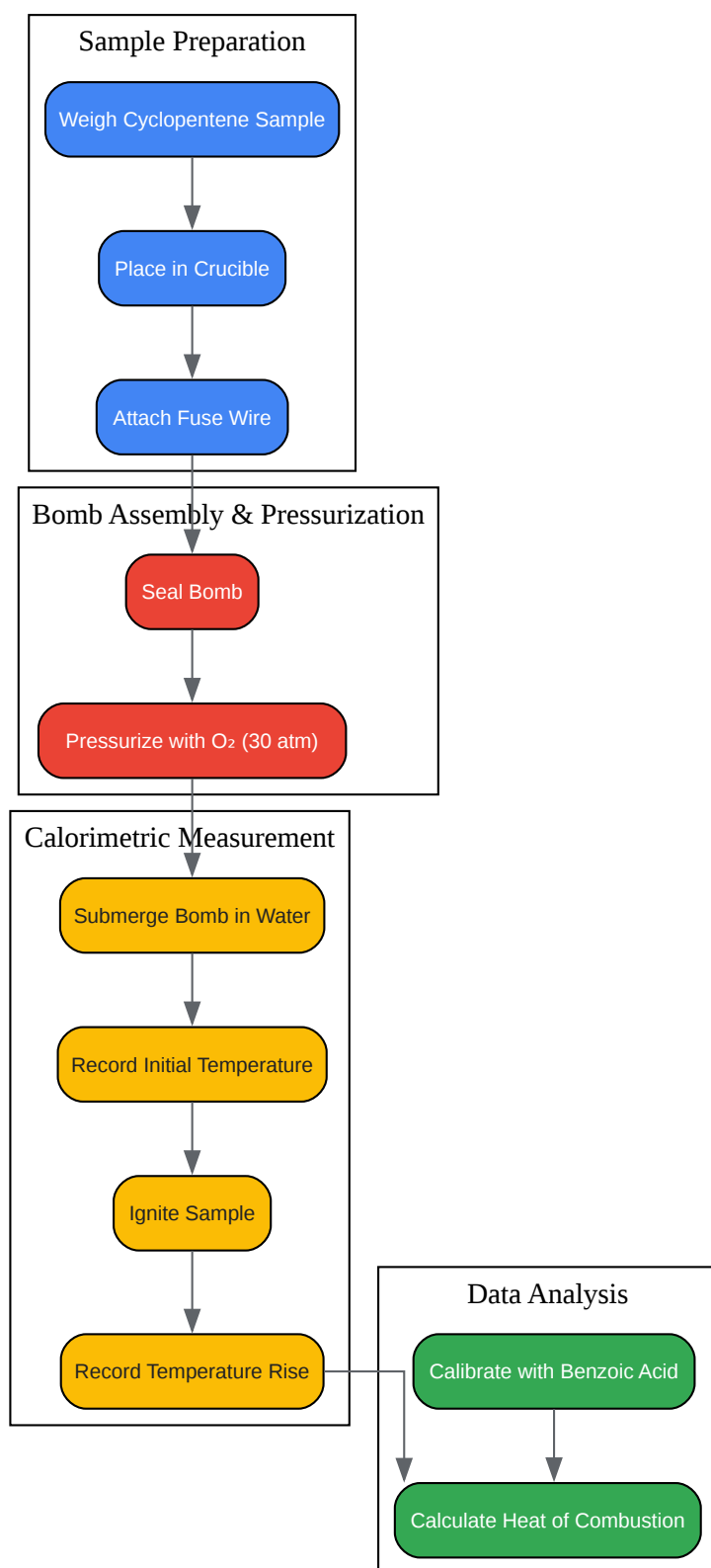
- A precision thermometer (e.g., a platinum resistance thermometer)
- A system for measuring the electrical energy supplied to the heater

Procedure:

- A known mass of purified **cyclopentene** is sealed in the sample container.
- The container is placed within the adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.
- The initial temperature of the sample is allowed to stabilize and is precisely measured.
- A known quantity of electrical energy is supplied to the heater over a specific time interval, causing the temperature of the sample to rise.
- The final temperature of the sample is measured once thermal equilibrium is reached.
- The heat capacity of the sample is calculated by dividing the electrical energy input by the measured temperature change and the molar amount of the sample.
- Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

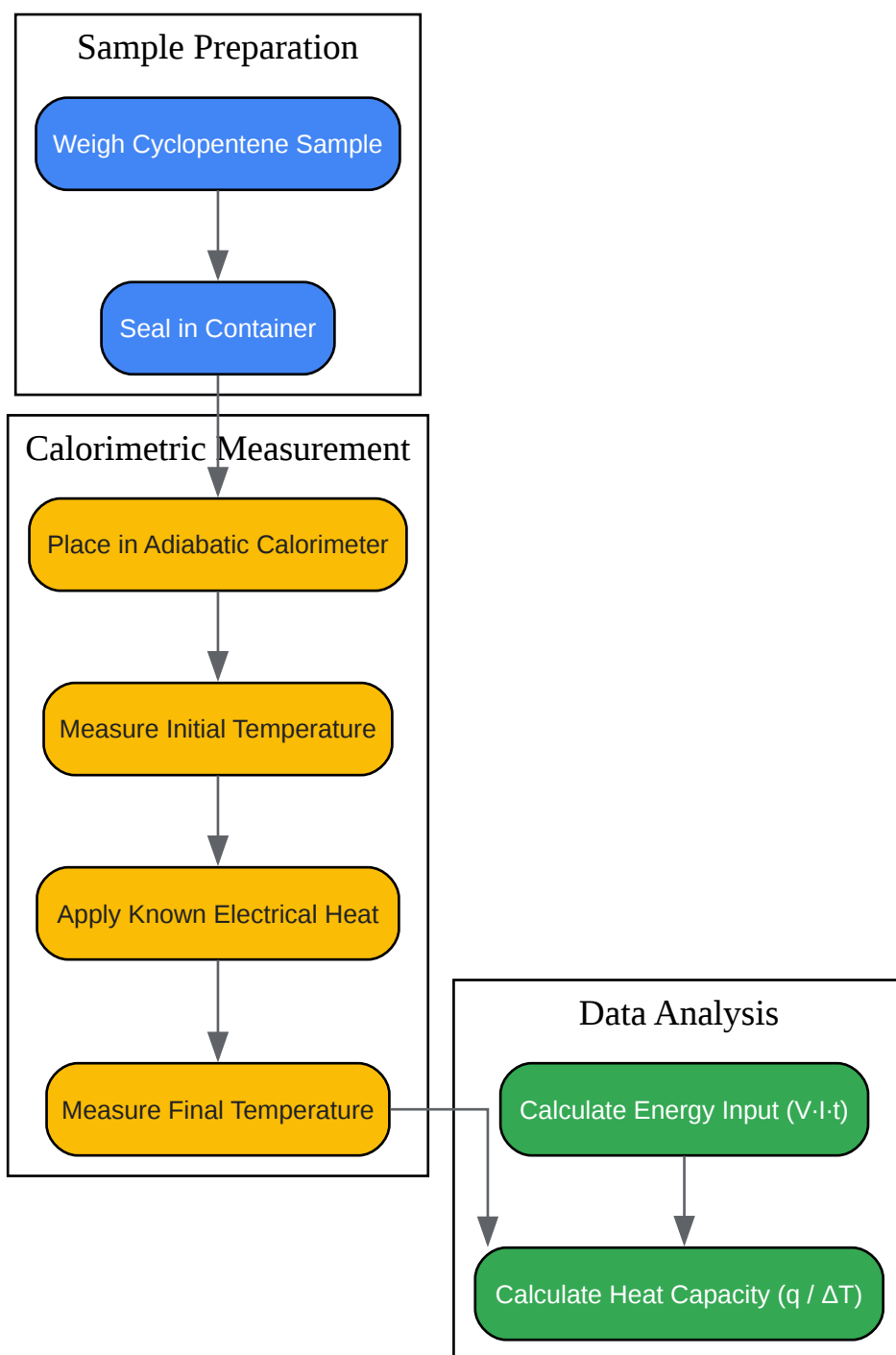
Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.



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Caption: Workflow for Bomb Calorimetry.



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Caption: Workflow for Heat Capacity Measurement.

Conclusion

This guide provides a consolidated resource for the thermochemical data of **cyclopentene**, essential for its application in research and development. The tabulated data offers quick reference, while the outlined experimental protocols and workflows provide insight into the origin and reliability of these values. For professionals in drug development, where cyclopentane and its derivatives are common structural motifs, a thorough understanding of the energetic properties of this foundational molecule is indispensable for process optimization and safety.

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References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
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